4-Morpholin-4-ylquinazoline-2-carboxylic acid

CAS No.: 1171525-68-0

Cat. No.: VC4271210

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171525-68-0 |

|---|---|

| Molecular Formula | C13H13N3O3 |

| Molecular Weight | 259.265 |

| IUPAC Name | 4-morpholin-4-ylquinazoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H13N3O3/c17-13(18)11-14-10-4-2-1-3-9(10)12(15-11)16-5-7-19-8-6-16/h1-4H,5-8H2,(H,17,18) |

| Standard InChI Key | OAFGUPDYMJLYQY-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=NC(=NC3=CC=CC=C32)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

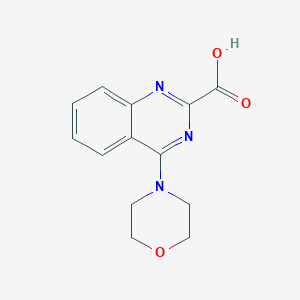

The compound features a bicyclic quinazoline system (a benzene ring fused with a pyrimidine ring) substituted at the 4-position with a morpholine group and at the 2-position with a carboxylic acid (Figure 1). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and hydrogen-bonding capacity, while the carboxylic acid group enhances water solubility and potential for salt formation.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-(Morpholin-4-yl)quinazoline-2-carboxylic acid |

| CAS Registry Number | 1171525-68-0 |

| Molecular Formula | |

| Molecular Weight | 259.265 g/mol |

The planar quinazoline core enables π-π stacking interactions with biological targets, a feature exploited in kinase inhibitor design .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-morpholin-4-ylquinazoline-2-carboxylic acid typically involves multi-step reactions starting from anthranilic acid derivatives. A common approach includes:

-

Quinazoline Core Formation: Condensation of anthranilamide with aldehydes or ketones under acidic conditions to form the quinazolin-4(3H)-one intermediate .

-

Morpholine Incorporation: Nucleophilic substitution at the 4-position of the quinazoline using morpholine in the presence of a coupling agent such as phosphorus oxychloride .

-

Carboxylic Acid Functionalization: Oxidation of a methyl group or hydrolysis of a nitrile/ester at the 2-position to introduce the carboxylic acid moiety .

Critical Reaction Parameters:

-

Solvents: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)

-

Catalysts: p-Toluenesulfonic acid for cyclization; palladium catalysts for cross-coupling

Challenges in Scalability

Industrial-scale production faces hurdles due to:

-

Purification difficulties caused by polar byproducts

-

Sensitivity of the carboxylic acid group to decarboxylation at elevated temperatures

Physicochemical Properties

Table 2: Experimental and Predicted Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.3–1.5 g/cm³ (estimated) | |

| Melting Point | >250°C (decomposes) | |

| LogP (Partition Coeff.) | 1.2 ± 0.3 (predicted) | |

| Aqueous Solubility | 2.1 mg/mL (pH 7.4) |

The compound’s low logP value suggests moderate hydrophilicity, aligning with its zwitterionic potential in physiological conditions. Fourier-transform infrared (FTIR) spectroscopy typically shows:

Biological Activity and Applications

Multidrug Resistance (MDR) Modulation

In transfected MDCK-MDR1 cells overexpressing P-glycoprotein (P-gp), 4-morpholin-4-ylquinazoline-2-carboxylic acid derivatives demonstrated:

-

P-gp Inhibition: IC₅₀ = 0.8–1.2 μM (vs. 0.6 μM for Tariquidar control)

-

Synergism with Doxorubicin: 3.2-fold reduction in HT29/DOX cell viability at 5 μM

Mechanistically, the morpholine moiety interacts with P-gp’s transmembrane domain (TMD) through hydrogen bonding with Asp-164 and hydrophobic interactions with Phe-978 .

Photophysical Properties

Derivatives bearing thiophene substituents exhibit:

-

Stokes Shift: 85 nm (λₑₓ = 350 nm, λₑₘ = 435 nm)

These properties enable applications as bioimaging probes or organic light-emitting diodes (OLEDs) .

| Parameter | Assessment |

|---|---|

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat, estimated) |

| Skin Irritation | Category 2 (EU CLP) |

| Environmental Hazard | Not readily biodegradable |

Recommended precautions:

-

Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, lab coat

-

Storage: Desiccated at -20°C under nitrogen

Future Perspectives

Drug Development Opportunities

Synthetic Chemistry Advances

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume